

# Telaglenastat Hydrochloride: A Comparative Analysis Against Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Telaglenastat Hydrochloride |           |
| Cat. No.:            | B3324489                    | Get Quote |

Telaglenastat (also known as CB-839) is an investigational, first-in-class, oral, selective inhibitor of the enzyme glutaminase (GLS).[1][2] In many types of cancer, there is a significant reprogramming of metabolism to support rapid cell growth and proliferation.[1][2] One key aspect of this is an increased dependence on the amino acid glutamine as a source of carbon for the tricarboxylic acid (TCA) cycle and for the production of essential molecules like amino acids, fatty acids, and the antioxidant glutathione.[1][3] Telaglenastat works by blocking the first and critical step in glutamine metabolism—the conversion of glutamine to glutamate, thereby depriving cancer cells of a key fuel source.[4][5] This novel mechanism of action has led to its investigation in combination with standard-of-care therapies across various solid tumors, most notably in renal cell carcinoma (RCC) and non-small cell lung cancer (NSCLC).[1][3][6]

This guide provides a detailed comparison of Telaglenastat in combination with standard-of-care agents versus standard of care alone, based on available clinical trial data.

#### **Renal Cell Carcinoma (RCC)**

RCC is a type of cancer that is known to be highly metabolic, making it a prime candidate for therapies targeting cancer metabolism.[3][7] Telaglenastat has been evaluated in combination with two different standard-of-care agents for RCC: everolimus and cabozantinib.

## **ENTRATA Trial: Telaglenastat in Combination with Everolimus**



The Phase 2 ENTRATA trial was a randomized, double-blind study that evaluated the efficacy and safety of adding Telaglenastat to everolimus in patients with heavily pretreated advanced or metastatic RCC.[3][7]

| Endpoint                               | Telaglenastat + | Placebo +  | Hazard Ratio                | p-value (one- |
|----------------------------------------|-----------------|------------|-----------------------------|---------------|
|                                        | Everolimus      | Everolimus | (HR)                        | sided)        |
| Median Progression-Free Survival (PFS) | 3.8 months      | 1.9 months | 0.64 (95% CI,<br>0.34-1.20) | 0.079         |

Table 1: Efficacy results from the ENTRATA trial in patients with advanced/metastatic RCC.[3]

| Adverse Event (Grade ≥3) | Telaglenastat + Everolimus | Placebo + Everolimus |
|--------------------------|----------------------------|----------------------|
| Anemia                   | 17%                        | 17%                  |
| Pneumonia                | 7%                         | 4%                   |
| Abdominal Pain           | 7%                         | 0%                   |
| Thrombocytopenia         | 7%                         | 0%                   |
| Fatigue                  | 4%                         | 9%                   |

Table 2: Common grade ≥3 adverse events reported in the ENTRATA trial.[7]

- Trial Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial.[7]
- Patient Population: Patients with advanced or metastatic clear-cell RCC who had progressed on at least two prior lines of systemic therapy.[7]
- Treatment Arms:
  - Experimental Arm: Telaglenastat administered orally twice daily in combination with the standard dose of everolimus.



- Control Arm: Placebo administered orally twice daily in combination with the standard dose of everolimus.
- Primary Endpoint: Progression-Free Survival (PFS).[7]



Click to download full resolution via product page

**ENTRATA Trial Workflow** 

## CANTATA Trial: Telaglenastat in Combination with Cabozantinib

The Phase 2 CANTATA trial was a randomized, double-blind study designed to assess the efficacy and safety of Telaglenastat in combination with cabozantinib versus cabozantinib alone in patients with advanced or metastatic RCC.[8][9]



| Endpoint                                     | Telaglenastat +<br>Cabozantinib | Placebo +<br>Cabozantinib | Hazard Ratio<br>(HR)        | p-value |
|----------------------------------------------|---------------------------------|---------------------------|-----------------------------|---------|
| Median<br>Progression-Free<br>Survival (PFS) | 9.2 months                      | 9.3 months                | 0.94 (95% CI,<br>0.74-1.21) | 0.65    |
| Overall Response Rate (ORR)                  | 31%                             | 28%                       | -                           | -       |

Table 3: Efficacy results from the CANTATA trial in patients with advanced/metastatic RCC.[9] [10]

Treatment-emergent adverse event rates were reported to be similar between the two treatment arms.[9]

- Trial Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial.[8][9]
- Patient Population: Patients with advanced or metastatic RCC with a clear cell component who had received up to two prior lines of therapy, including immune checkpoint inhibitors or anti-angiogenic therapies.[8][10]
- Treatment Arms:
  - Experimental Arm: Telaglenastat (800 mg) administered orally twice daily in combination with cabozantinib (60 mg) orally once daily.[9]
  - Control Arm: Placebo administered orally twice daily in combination with cabozantinib (60 mg) orally once daily.
- Primary Endpoint: Progression-Free Survival (PFS).[10]





Click to download full resolution via product page

**CANTATA Trial Workflow** 

#### Non-Small Cell Lung Cancer (NSCLC)

Preclinical studies have suggested that NSCLC tumors with mutations in the KEAP1/NRF2 pathway are particularly dependent on glutamine metabolism for survival and protection from oxidative stress.[11] This provides a strong rationale for investigating Telaglenastat in this patient population.

#### **KEAPSAKE Trial**



A Phase 2 randomized, double-blind study is evaluating the safety and efficacy of Telaglenastat in combination with the standard-of-care regimen of pembrolizumab and chemotherapy as a first-line treatment for patients with KEAP1/NRF2-mutated non-squamous metastatic NSCLC. [11] As of the current date, results from this trial are maturing.

### **Mechanism of Action of Telaglenastat**

Telaglenastat's primary mechanism of action is the inhibition of glutaminase, which has significant downstream effects on tumor cell metabolism and survival.



Click to download full resolution via product page

Telaglenastat Mechanism of Action



#### **Summary**

Telaglenastat, a first-in-class glutaminase inhibitor, represents a novel approach to cancer therapy by targeting the metabolic reprogramming inherent in many tumors. In combination with everolimus for heavily pretreated RCC, the ENTRATA trial suggested a potential clinical benefit by extending progression-free survival, although the results were not statistically significant.[3][7] However, in the CANTATA trial, the addition of Telaglenastat to cabozantinib did not improve PFS in patients with advanced RCC.[9][10] The safety profile of Telaglenastat in combination with other agents has been generally manageable.[7][10]

Ongoing studies, such as the KEAPSAKE trial in a biomarker-selected NSCLC population, will be crucial in determining the future role of Telaglenastat in oncology. The success of this glutaminase inhibitor may depend on identifying the specific tumor types and patient populations that are most reliant on glutamine metabolism for their growth and survival.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Facebook [cancer.gov]
- 5. NCI10220: A Phase II Basket Trial of Glutaminase Inhibitor (BeGIN) Telaglenastat (CB-839) HCl in Patients with NF1 Aberrations, NF1 Mutant Malignant Peripheral Nerve Sheath Tumors (MPNST), KEAP1/NRF2 and LKB1 Aberrant Tumors [mdanderson.org]
- 6. A Phase 1 Trial of MLN0128 (sapanisertib) and CB-839 HCl (telaglenastat) in Advanced NSCLC Patients (NCI 10327): Rationale and Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. drugpatentwatch.com [drugpatentwatch.com]



- 9. Efficacy and Safety of Telaglenastat Plus Cabozantinib vs Placebo Plus Cabozantinib in Patients With Advanced Renal Cell Carcinoma: The CANTATA Randomized Clinical Trial -PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Telaglenastat Hydrochloride: A Comparative Analysis
  Against Standard of Care in Oncology]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b3324489#telaglenastat-hydrochloride-vs-standard-of-care-in-specific-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com